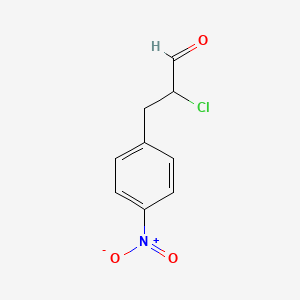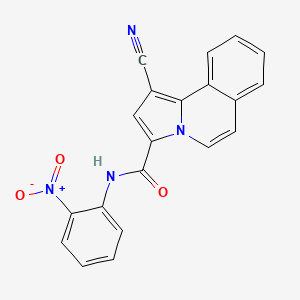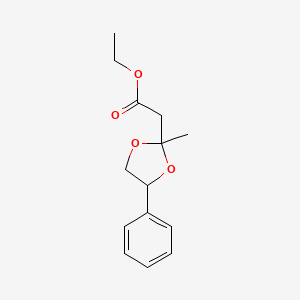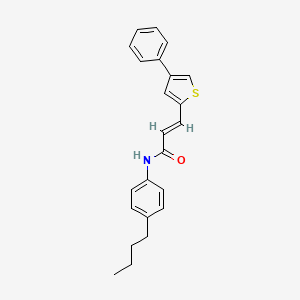
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a methoxyethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-bromoaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromoaniline+2-Methoxyethyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Formation of 4-bromoaniline and 2-methoxyethylamine.
Oxidation and Reduction: Specific products depend on the nature of the redox reaction.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-methoxyethyl)urea
- 1-(4-Fluorophenyl)-3-(2-methoxyethyl)urea
- 1-(4-Methylphenyl)-3-(2-methoxyethyl)urea
Uniqueness
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChI Key |
NVVXJERBCXDLPX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)








![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)



![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)
